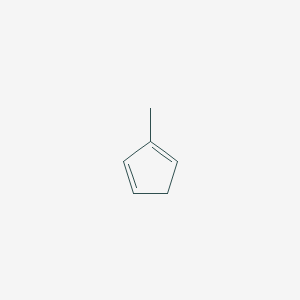2-Methyl-1,3-cyclopentadiene
CAS No.: 3727-31-9
Cat. No.: VC14375842
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 3727-31-9 |
|---|---|
| Molecular Formula | C6H8 |
| Molecular Weight | 80.13 g/mol |
| IUPAC Name | 2-methylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4-5H,3H2,1H3 |
| Standard InChI Key | AHQZRFBZJSCKAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CCC=C1 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methyl-1,3-cyclopentadiene features a cyclopentadiene ring system with a methyl group at the 2-position (Figure 1). The planar structure allows for conjugation across the 1,3-diene system, enhancing its stability and reactivity. The IUPAC name is 2-methylcyclopenta-1,3-diene, and its SMILES notation is . The InChIKey (AHQZRFBZJSCKAV-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Physical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 80.13 g/mol | |
| Boiling Point | Not reported (volatile liquid) | |
| Ionization Energy | 8.4–8.46 eV | |
| Density | ~0.8 g/cm³ (estimated) | - |
The compound’s ionization energy, measured via photoelectron spectroscopy, aligns with its conjugated diene character, facilitating electron donation in reactions .
Synthesis and Production
Traditional Dehydration Routes
A patented two-step dehydration process converts 2-methyl-2,4-pentanediol into 2-methyl-1,3-cyclopentadiene with >80% yield :
-
First Dehydration: 2-Methyl-2,4-pentanediol undergoes acid-catalyzed dehydration at 110–140°C using montmorillonite-supported FeCl₃, yielding 4-methyl-4-penten-2-ol.
-
Second Dehydration: The intermediate is further dehydrated at 120–150°C with oxalic acid or KHSO₄ to produce the final product. This method suppresses the formation of 4-methyl-1,3-pentadiene (ratio 9:1) .
Bio-Based Synthesis
Recent advances highlight sustainable production from cellulose-derived 3-methylcyclopent-2-enone (MCP). Using a ZnMoO₃ catalyst, hydrodeoxygenation of MCP achieves 70% carbon yield under vapor-phase conditions . This route aligns with green chemistry principles, leveraging renewable feedstocks.
Reactivity and Chemical Transformations
Diels-Alder Reactions
As a diene, 2-methyl-1,3-cyclopentadiene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). The reaction’s regioselectivity and stereoselectivity are influenced by the methyl group’s steric and electronic effects . For instance, reactions with cyclopropenes exhibit syn facial selectivity, favoring specific stereoisomers .
Analytical Characterization
Gas Chromatography (GC)
Retention indices on HP-PONA columns aid in distinguishing isomers. For example, 2-methyl-1,3-cyclopentadiene elutes at 1090.7 Kovats index, whereas 3-methyl isomers appear at 1098.9 . GC-MS analyses confirm molecular ion peaks at m/z 80, consistent with .
Spectroscopic Data
-
IR: Strong absorptions at 1650 cm⁻¹ (C=C stretching) and 2950 cm⁻¹ (C-H stretch of methyl).
-
¹H NMR: Signals at δ 5.4–5.8 ppm (diene protons) and δ 1.8 ppm (methyl group) .
Industrial and Research Applications
Polymer Chemistry
The compound serves as a monomer for specialty polymers, including cyclopentadiene-based resins. Its rigidity enhances thermal stability in materials .
Fuel Additives
Methylcyclopentadiene dimers are precursors to high-energy-density fuels. Codimerization with cyclopentadiene yields dimethyldicyclopentadiene, a component in jet fuels .
Pharmaceutical Intermediates
Diels-Alder adducts of 2-methyl-1,3-cyclopentadiene are intermediates in synthesizing bioactive molecules, such as neofinaconitine analogs .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume